molecular formula C12H12FNO B1429011 2-Ethyl-8-fluoro-3-methyl-1,4-dihydroquinolin-4-one CAS No. 1343211-22-2

2-Ethyl-8-fluoro-3-methyl-1,4-dihydroquinolin-4-one

Cat. No.: B1429011
CAS No.: 1343211-22-2
M. Wt: 205.23 g/mol
InChI Key: KVVNGXCKCYZLJE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Ethyl-8-fluoro-3-methyl-1,4-dihydroquinolin-4-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of an intermediate compound derived from anthranilic acid derivatives . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the quinolone ring structure. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity .

Chemical Reactions Analysis

2-Ethyl-8-fluoro-3-methyl-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Ethyl-8-fluoro-3-methyl-1,4-dihydroquinolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethyl-8-fluoro-3-methyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-Ethyl-8-fluoro-3-methyl-1,4-dihydroquinolin-4-one can be compared with other quinolone derivatives such as:

    Nalidixic acid: An early quinolone antibiotic with a similar core structure but different substituents.

    Ciprofloxacin: A widely used fluoroquinolone antibiotic with enhanced activity due to additional functional groups.

    Levofloxacin: Another fluoroquinolone with a broader spectrum of activity.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other quinolone derivatives .

Properties

IUPAC Name

2-ethyl-8-fluoro-3-methyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO/c1-3-10-7(2)12(15)8-5-4-6-9(13)11(8)14-10/h4-6H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVVNGXCKCYZLJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=O)C2=C(N1)C(=CC=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethyl-8-fluoro-3-methyl-1,4-dihydroquinolin-4-one
Reactant of Route 2
2-Ethyl-8-fluoro-3-methyl-1,4-dihydroquinolin-4-one
Reactant of Route 3
2-Ethyl-8-fluoro-3-methyl-1,4-dihydroquinolin-4-one
Reactant of Route 4
2-Ethyl-8-fluoro-3-methyl-1,4-dihydroquinolin-4-one
Reactant of Route 5
2-Ethyl-8-fluoro-3-methyl-1,4-dihydroquinolin-4-one
Reactant of Route 6
2-Ethyl-8-fluoro-3-methyl-1,4-dihydroquinolin-4-one

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